molecular formula C27H26N2O4 B2691100 3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034593-22-9

3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide

Cat. No.: B2691100
CAS No.: 2034593-22-9
M. Wt: 442.515
InChI Key: JKKFGLLXOLKERU-UHFFFAOYSA-N
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Description

Overview of 3-(3-(Benzyloxy)-4-Methoxyphenyl)-N-((2-(Furan-2-yl)Pyridin-4-yl)Methyl)Propanamide in Contemporary Chemical Research

This compound is a structurally complex organic compound that has garnered attention in medicinal chemistry and drug discovery due to its hybrid aromatic-heterocyclic framework. The molecule integrates a propanamide backbone functionalized with a 3-(benzyloxy)-4-methoxyphenyl group and a (2-(furan-2-yl)pyridin-4-yl)methyl substituent, creating a multifaceted architecture conducive to diverse chemical interactions. This combination of a benzyloxy-protected methoxyphenyl ring, a pyridine-furan heterocyclic system, and an amide linkage suggests potential bioactivity through mechanisms such as enzyme inhibition or receptor modulation, though specific targets remain under investigation.

The compound’s molecular weight of approximately 384.44 g/mol and its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) position it as a candidate for in vitro pharmacological studies. Its synthetic pathway, which likely involves sequential protection-deprotection strategies and amide coupling reactions, reflects broader trends in modern organic synthesis aimed at accessing structurally intricate molecules. Current research emphasizes its role as a scaffold for developing therapeutics targeting conditions such as inflammation, cancer, or neurological disorders, though empirical data validating these applications remain preliminary.

Rationale for Academic Investigation

The academic interest in this compound stems from three interrelated factors: its structural novelty, synthetic complexity, and untapped pharmacological potential. First, the fusion of a benzyloxy-methoxyphenyl group with a pyridine-furan heterocycle creates a unique electronic environment that may enable selective interactions with biological targets. For instance, the methoxy and benzyloxy groups could enhance lipid solubility and membrane permeability, while the pyridine and furan rings may participate in π-π stacking or hydrogen bonding with proteins. Second, the compound’s synthesis presents challenges typical of multi-step organic reactions, including regioselective functionalization and compatibility of protecting groups, making it a valuable case study for advancing synthetic methodologies.

Third, preliminary analogs of this compound, such as N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-3-[4-(methylsulfanyl)phenyl]propanamide, have demonstrated activity in modulating enzyme systems, suggesting that structural variations in the propanamide series could yield derivatives with optimized pharmacokinetic profiles. Furthermore, the growing emphasis on heterocyclic compounds in drug discovery—exemplified by derivatives like [3-methyl-4-[3-(3-pyridylmethylamino)propoxy]benzofuran-2-yl]-(4-methylthiazol-2-yl)methanone—underscores the relevance of investigating this molecule’s structure-activity relationships.

Scope and Organization of the Research Outline

This article systematically explores the chemical and pharmacological dimensions of this compound, structured as follows:

  • Synthesis and Structural Characterization : A detailed examination of synthetic routes, including key intermediates, reaction conditions, and spectroscopic validation (e.g., nuclear magnetic resonance, mass spectrometry).
  • Physicochemical Properties : Analysis of solubility, stability, and reactivity under varying pH and temperature conditions.
  • Biological Evaluation : Preliminary insights into in vitro activity, focusing on mechanisms such as enzyme inhibition or receptor binding, with comparisons to structurally related compounds.
  • Computational Modeling : Molecular docking studies to predict target engagement and rationalize observed bioactivity.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-31-25-11-9-20(17-26(25)33-19-21-6-3-2-4-7-21)10-12-27(30)29-18-22-13-14-28-23(16-22)24-8-5-15-32-24/h2-9,11,13-17H,10,12,18-19H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKFGLLXOLKERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide , with the CAS number 2034268-54-5 , is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C27H26N2O4C_{27}H_{26}N_{2}O_{4} with a molecular weight of 442.5 g/mol . The structure features a benzyloxy group, a methoxy group, and a pyridine-furan moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC27H26N2O4
Molecular Weight442.5 g/mol
CAS Number2034268-54-5

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antiviral Activity : The presence of the pyridine and furan rings suggests potential antiviral properties. Compounds in this class have been shown to inhibit viral replication by targeting specific viral enzymes or host cell pathways .
  • Anticancer Potential : Preliminary studies have indicated that derivatives of related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
  • Nrf2 Activation : The methoxy group in the structure may enhance Nrf2 activation, leading to increased expression of antioxidant enzymes. This mechanism is crucial in protecting cells from oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiviral Studies : A study highlighted that certain N-heterocycles exhibited significant antiviral activity at low micromolar concentrations against HIV in MT-4 cells, suggesting that similar compounds might share this property .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar substituents showed IC50 values ranging from 1.33 µM to 10.20 µM against various cancer cell lines (e.g., LNCaP and T47-D), indicating promising anticancer properties .
  • Nrf2 Pathway Activation : Research on organosulfur compounds revealed that modifications enhancing Nrf2 activation could lead to improved antioxidant responses in neuronal models, potentially applicable to neuroprotective strategies against diseases like Parkinson's .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition at low μM concentrations
AnticancerInduction of apoptosis; IC50 values < 10 µM
Nrf2 ActivationEnhanced antioxidant enzyme expression

Scientific Research Applications

Structural Characteristics

The compound features:

  • Benzyloxy group : Enhances lipophilicity and may influence biological activity.
  • Methoxy group : Often associated with improved pharmacokinetic properties.
  • Pyridine-furan moiety : Known for its role in various biological activities, including anti-inflammatory and anti-cancer effects.

Molecular Formula

  • Molecular Formula : C27H26N2O4
  • CAS Number : 2034268-54-5

Example Synthesis Pathway

StepReaction TypeReagentsConditions
1AlkylationBenzylic alcohol, alkyl halideBase, solvent
2CouplingPyridine derivative, furan derivativeCoupling agent
3AmidationAcid chloride or anhydrideBase, solvent

Pharmacological Activities

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Compounds featuring pyridine and furan rings have shown potential in reducing inflammation through modulation of signaling pathways.
  • Anticancer Properties : Studies suggest that derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Effects : Some derivatives have been reported to possess antimicrobial activity against a range of pathogens.

Case Studies

  • Anti-inflammatory Study :
    • A study demonstrated that a related compound reduced inflammatory markers in animal models of arthritis. The mechanism involved inhibition of NF-kB signaling pathways.
  • Anticancer Research :
    • Research on a structurally similar compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range.
  • Antimicrobial Activity :
    • A derivative was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations lower than those used for traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Synthesis Yield Melting Point (°C) Biological Activity
Target Compound C₂₇H₂₅N₂O₄ (hypothetical) ~457.5 3-(Benzyloxy)-4-methoxyphenyl, (2-furyl)pyridin-4-ylmethyl - - -
(S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n) C₂₅H₂₄N₄O₂ 412.49 Indol-3-yl, phenylpropanamido, pyridin-4-ylamino 73% - Anti-Chagas (CYP51 inhibition)
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) C₂₄H₂₂N₂O₅ 445.45 Chromen-4-one, 4-methoxyphenyloxy, 4-methoxyphenylpropanamide 60% 240–242 Antioxidant (DPPH assay)
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide () C₂₂H₂₂BrNO₃ 428.33 5-(4-Bromophenyl)furyl, 4-methoxyphenethyl - - -
N-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanamide (560072-77-7) C₁₇H₁₅NO₄ 297.31 4-Methoxyphenyl, benzodioxol-5-yl - - -

Structural Analysis

  • Aromatic Substituents: The target compound’s 3-benzyloxy-4-methoxyphenyl group distinguishes it from analogs like 3n (phenylpropanamido) and VIk (chromenone). The benzyloxy group increases steric bulk and lipophilicity compared to simpler methoxy or hydroxy groups .
  • Heterocyclic Moieties: The furan-pyridine hybrid in the target compound contrasts with 3n’s indole-pyridine system and VIk’s chromenone core. Furan’s electron-rich nature may enhance π-π stacking in receptor binding .
  • Amide Linkage: All compounds share a propanamide backbone, but substituents on the amide nitrogen vary.

Physical Properties

  • Melting Points: VIk exhibits a high melting point (240–242°C) due to its rigid chromenone core and hydrogen-bonding amide group. The target compound’s melting point is likely lower due to its flexible benzyloxy and furan-pyridine substituents .
  • Molecular Weight : The target compound’s higher molecular weight (~457.5) compared to analogs (e.g., 297.31 for 560072-77-7 ) reflects its complex substituents, which may impact pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for synthesizing 3-(3-(benzyloxy)-4-methoxyphenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound's synthesis can be approached via amide coupling between the carboxylic acid derivative of the benzyloxy-methoxyphenyl moiety and the furan-pyridinylmethyl amine. Key steps include:
  • Activation of the carboxylic acid using reagents like EDCI/HOBt or T3P to form the active ester intermediate .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Yield optimization may involve microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) to accelerate coupling .
  • Monitoring reaction progress using TLC or HPLC to identify side products (e.g., unreacted starting materials) .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H-NMR : Focus on aromatic protons (δ 6.5–8.5 ppm) to confirm substitution patterns in the benzyloxy and furan-pyridine groups. For example, methoxy groups typically resonate at δ ~3.8 ppm .
  • 13C-NMR : Identify carbonyl signals (amide C=O at ~165–170 ppm) and quaternary carbons in the aromatic rings .
  • FTIR : Confirm amide bond formation (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹) and ether linkages (C–O–C at ~1250 cm⁻¹) .

Q. What are the critical solubility considerations for in vitro assays involving this compound?

  • Methodological Answer :
  • Test solubility in DMSO (common stock solution solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80).
  • For low aqueous solubility, consider:
  • Sonication or heating (≤50°C) to disperse aggregates.
  • Co-solvents like PEG-400 or cyclodextrin inclusion complexes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions between the compound and target proteins (e.g., kinases or GPCRs).
  • Validate predictions with MD simulations (GROMACS) to assess binding stability over time .
  • Compare results with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Q. What strategies address contradictory data between in vitro activity and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Formulation Adjustments : Encapsulate the compound in liposomes or nanoparticles to enhance tissue penetration .

Q. How can regioselective functionalization of the furan-pyridine moiety be achieved for SAR studies?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use directing groups (e.g., –OCH3) to install halogens or nitro groups at specific positions .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura (Pd-catalyzed) to attach aryl/heteroaryl groups to the pyridine ring .
  • Protect reactive sites (e.g., amide nitrogen) with Boc groups during functionalization .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC-UV/MS .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation using a UV chamber (ICH Q1B guidelines) .

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